molecular formula C19H20FN5OS B12142593 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12142593
M. Wt: 385.5 g/mol
InChI Key: NZEGVHCOQGUZFI-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-fluorophenyl moiety. The sulfanyl group at position 3 is linked to an acetamide chain, which terminates in a 2,4,6-trimethylphenyl (mesityl) group. This structural configuration combines aromatic, electron-withdrawing (fluoro), and sterically bulky (mesityl) substituents, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities .

Properties

Molecular Formula

C19H20FN5OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H20FN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

NZEGVHCOQGUZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N-(2,4,6-trimethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., fluoro, chloro) increase melting points and crystallinity due to stronger intermolecular interactions .
  • Bulky substituents (e.g., mesityl, 3-methylphenyl) may reduce solubility but improve receptor binding specificity in biological systems .

Anti-Inflammatory Activity

  • Target Compound : Structural analogs with fluorophenyl and arylacetamide groups (e.g., AS111) exhibit anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg) in rat edema models. AS111 showed 1.28-fold higher activity than diclofenac, attributed to cyclooxygenase-2 (COX-2) inhibition .
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Substitution with furan (electron-rich heterocycle) at R1 resulted in moderate anti-exudative activity (10 mg/kg dose), but lower potency than fluorophenyl analogs .

Antimicrobial Activity

  • N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl} Sulfanyl) Acetamides : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) at the phenyl ring showed enhanced activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
  • Target Compound : The mesityl group’s steric bulk may limit bacterial membrane penetration compared to smaller substituents like 4-bromophenyl (e.g., 9c, MIC: 18.7 µg/mL) .

Reverse Transcriptase Inhibition

  • Hydroxyphenyl-Substituted Triazoles (AM31, AM33, AM34): Demonstrated nanomolar-range binding affinity for HIV-1 reverse transcriptase (KI: 1.2–3.4 nM), surpassing nevirapine. The 2-hydroxyphenyl group at R1 facilitated hydrogen bonding with enzyme residues .
  • Target Compound : The absence of a hydroxyl group may reduce reverse transcriptase affinity compared to AM31 analogs, though fluorophenyl’s electronegativity could partially compensate .

Biological Activity

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the triazole family, which has gained significant attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a triazole ring substituted with an amino group and a fluorophenyl moiety. The sulfanyl group enhances its reactivity and biological interactions. The overall structure can be represented as follows:

Property Details
IUPAC Name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Molecular Formula C16H18FN5OS
Molecular Weight 351.41 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key biological pathways:

  • Antifungal Activity : The triazole ring inhibits ergosterol synthesis in fungal cell membranes, disrupting their integrity and leading to cell death.
  • Antibacterial Activity : The compound interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell lysis.
  • Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Antifungal Activity

Research indicates that compounds similar to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide exhibit potent antifungal activity against various strains. For instance:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 μg/mL
Aspergillus niger0.25 μg/mL

These values suggest that the compound is significantly more effective than traditional antifungals like fluconazole.

Antibacterial Activity

The antibacterial potential has been evaluated against several Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa3.0

These findings highlight the compound's broad-spectrum antibacterial properties.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)10
HCT116 (Colon Cancer)8

The IC50 values indicate that the compound effectively inhibits cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • A study conducted by Zoumpoulakis et al. demonstrated that triazole derivatives had higher antifungal activity compared to standard treatments .
  • Another investigation highlighted the potential of triazole compounds in targeting bacterial resistance mechanisms .
  • Research by Barbuceanu et al. reported significant antibacterial effects against multi-drug resistant strains using similar triazole structures .

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